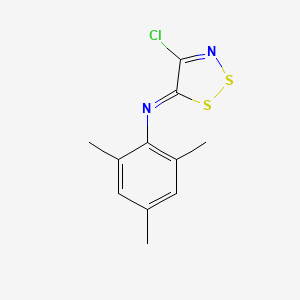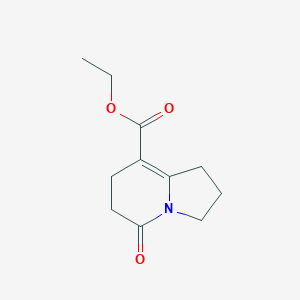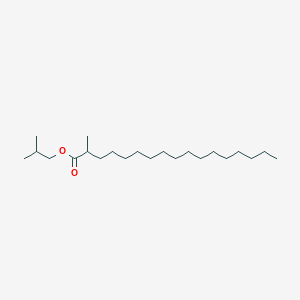
2-Methylpropyl 2-methylheptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl 2-methylheptadecanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its branched structure, which can influence its physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-methylheptadecanoate typically involves the esterification reaction between 2-methylheptadecanoic acid and 2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl 2-methylheptadecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically catalyzed by an acid or base.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with the presence of another alcohol.
Major Products Formed
Hydrolysis: 2-methylheptadecanoic acid and 2-methylpropanol.
Reduction: 2-methylheptadecanol.
Transesterification: A new ester and a different alcohol.
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl 2-methylheptadecanoate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl 2-methylheptadecanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 2-methylheptadecanoic acid and 2-methylpropanol. These products can then interact with various molecular targets and pathways, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylpropyl 2-methylpropanoate
- 2-Methylpropyl 2-methylbutanoate
- 2-Methylpropyl 2-methylhexanoate
Uniqueness
2-Methylpropyl 2-methylheptadecanoate is unique due to its longer carbon chain compared to similar esters. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its biological activity. The branched structure also adds to its distinct characteristics, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
65286-46-6 |
|---|---|
Molekularformel |
C22H44O2 |
Molekulargewicht |
340.6 g/mol |
IUPAC-Name |
2-methylpropyl 2-methylheptadecanoate |
InChI |
InChI=1S/C22H44O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4)22(23)24-19-20(2)3/h20-21H,5-19H2,1-4H3 |
InChI-Schlüssel |
MUJQRWPCBKFGFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)
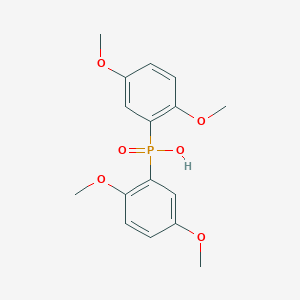
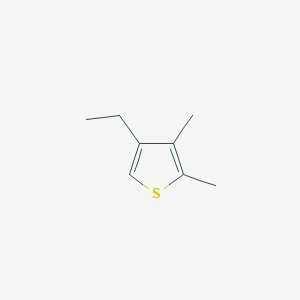
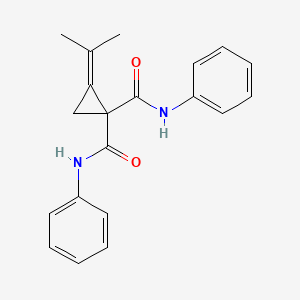
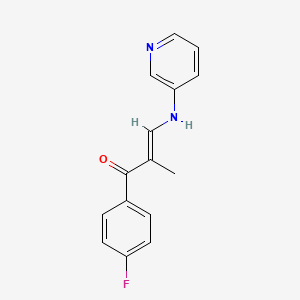




![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
